REACTION_CXSMILES
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[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[Cl:15][CH2:16][CH2:17]O.Cl>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][C:7]([CH3:12])([CH3:11])[C:8]([O:10][CH2:17][CH2:16][Cl:15])=[O:9])=[CH:13][CH:14]=1
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Name
|
|
Quantity
|
107.3 g
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Type
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reactant
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Smiles
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ClC1=CC=C(OC(C(=O)O)(C)C)C=C1
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Name
|
|
Quantity
|
241.5 g
|
Type
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reactant
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Smiles
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ClCCO
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The excess of solvent is distilled under 11 Torr
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Type
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DISTILLATION
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Details
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The ester is distilled under 0.02 Torr, at a temperature of 97°-98°
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OC(C(=O)OCCCl)(C)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |